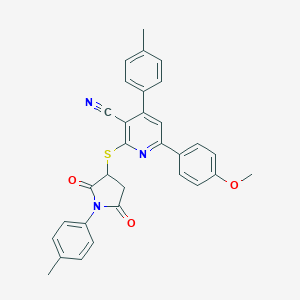
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one, also known as CTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the tetrahydroquinoline family, which is known for its diverse biological activities. In
科学的研究の応用
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to have neuroprotective effects against Parkinson's disease.
作用機序
The exact mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. For example, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the activation of NF-kappaB, which is a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, which is a form of programmed cell death, in cancer cells. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
One advantage of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its high potency and selectivity. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one is its relatively low solubility in aqueous solutions. This can make it difficult to prepare solutions of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one for use in experiments.
将来の方向性
There are several future directions for research on 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One area of interest is the development of new synthetic methods for 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one and its derivatives. This could lead to the discovery of new analogs with improved activity and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in vivo. This could provide valuable information for the development of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one as a therapeutic agent. Additionally, the potential use of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in combination with other drugs for the treatment of cancer and other diseases should be explored.
合成法
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 3-chlorobenzaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction using acetic anhydride and a catalyst such as sulfuric acid. The final product is obtained by recrystallization from a suitable solvent such as ethanol.
特性
製品名 |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C28H23ClN2O2 |
分子量 |
454.9 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H23ClN2O2/c29-20-13-7-14-21(17-20)31-22-15-8-16-23(32)25(22)24(18-9-3-1-4-10-18)26(28(31)30)27(33)19-11-5-2-6-12-19/h1-7,9-14,17,24H,8,15-16,30H2 |
InChIキー |
KJSXYTJWWOQMOT-UHFFFAOYSA-N |
異性体SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)

![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304279.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B304282.png)
![6-tert-butyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304283.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304284.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B304285.png)
![6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304286.png)
![4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)